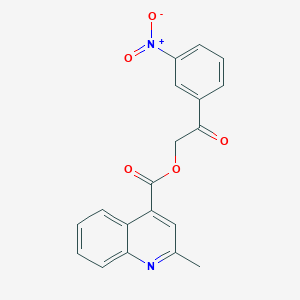

2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

説明

特性

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-12-9-16(15-7-2-3-8-17(15)20-12)19(23)26-11-18(22)13-5-4-6-14(10-13)21(24)25/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCUVKDOGGNBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Condensation: The reaction of the nitrophenyl compound with an appropriate oxoethyl derivative under basic or acidic conditions to form the intermediate.

Cyclization: The formation of the quinoline ring system through cyclization reactions, often involving heating and the use of catalysts.

Esterification: The final step involves esterification to introduce the carboxylate group, typically using reagents like alcohols and acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations reveal selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which has implications for neurodegenerative diseases.

Summary of Biological Activities

Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of compounds related to this compound. The findings indicated that structural modifications significantly enhance antimicrobial potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, demonstrating the potential for development into effective antimicrobial agents.

Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines showed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents. For instance, a study found that out of 25 screened derivatives, several demonstrated significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .

作用機序

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Table 1: Key Structural and Physical Properties

*Inferred from structural similarity to .

Key Observations:

Table 2: Inferred Properties Based on Substituents

Notes:

生物活性

The compound 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.

- Chemical Formula : C₁₈H₁₅N₃O₃

- Molecular Weight : 350.3 g/mol

- InChIKey : GLCUVKDOGGNBCI-UHFFFAOYSA-N

The structural features of this compound, including the nitrophenyl group and the quinoline moiety, are believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The following table summarizes the findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium tuberculosis | 15 µg/mL |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The following table outlines the findings from recent research:

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 37.3 | |

| SK-OV-3 (ovarian cancer) | 45.0 | |

| PC-3 (prostate cancer) | 50.0 |

These results indicate that the compound has selective cytotoxicity towards cancer cells while being less toxic to non-cancerous cells.

Antimicrobial Mechanism

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with bacterial DNA synthesis and function. The nitro group in the structure can undergo reduction in anaerobic conditions, leading to the formation of reactive species that damage bacterial DNA, ultimately resulting in cell death .

Anticancer Mechanism

The anticancer properties of this compound may involve inhibition of critical enzymes involved in cell proliferation and survival. Molecular docking studies suggest potential interactions with targets such as human DNA topoisomerase and vascular endothelial growth factor receptor, which are crucial for cancer cell growth and metastasis .

Study on Antimycobacterial Activity

A study investigated the antimycobacterial activity of various quinoline derivatives, including our compound of interest. The results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against Mycobacterium tuberculosis. The study concluded that structural modifications could lead to more potent antimycobacterial agents .

Evaluation of Cytotoxicity

In another study focusing on the cytotoxic effects of this compound, researchers tested its effects on several cancer cell lines. The compound showed selective cytotoxicity against HepG2 cells while demonstrating minimal toxicity towards normal kidney cells (HK-2). This selectivity underscores its potential for further development as an anticancer therapeutic .

Q & A

Q. What design principles guide the synthesis of analogs with enhanced bioactivity?

- Methodology :

- Scaffold Modification : Replace the 3-nitrophenyl group with electron-withdrawing substituents (e.g., CF) to improve target affinity, as seen in anti-HIV derivatives .

- SAR Analysis : Use QSAR models to correlate substituent electronic effects (Hammett σ constants) with activity data from in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。